Cas no 21710-12-3 (Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)-)
21710-12-3 structure
Product Name:Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)-
CAS-Nr.:21710-12-3
MF:C28H24CuN4
MW:480.062967300415
CID:288953
PubChem ID:167999
Update Time:2025-04-19
Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)- Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)-
- copper(I) bis(2,9-dimethyl-1,10-phenanthroline)
- copper(1+),2,9-dimethyl-1,10-phenanthroline
- 21710-12-3
- [Neocuproine]2 Cu+
- DTXSID90176102
- copper(1+);2,9-dimethyl-1,10-phenanthroline
- copper(1+);2, 9-dimethyl-1, 10-phenanthroline
- Copper(1+)bis(2,9-diMethyl- 1,10-phenanthroline
- Bis(neocuproine)copper(I)
- (T-4)-Bis(2,9-dimethyl-1,10-phenanthroline-N1,N10)copper(1+)
- cuprous 2,9-dimethyl-1,10-phenanthroline
- Copper(1+), bis(2,9-dimethyl-1,10-phenanthroline-N1,N10)-, (T-4)-
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- Inchi: 1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+1
- InChI-Schlüssel: ZNPNBVMODOYEAB-UHFFFAOYSA-N
- Lächelt: [Cu+].N1C(C)=CC=C2C=CC3=CC=C(C)N=C3C=12.N1C(C)=CC=C2C=CC3=CC=C(C)N=C3C=12
Berechnete Eigenschaften
- Genaue Masse: 479.129694g/mol
- Monoisotopenmasse: 479.129694g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 0
- Komplexität: 227
- Anzahl kovalent gebundener Einheiten: 3
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 51.6Ų
Copper(1+),bis(2,9-dimethyl-1,10-phenanthroline-kN1,kN10)-, (T-4)- Verwandte Literatur
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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